ETHYL 2-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)ACETATE
Overview
Description
Ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate is an organic compound that belongs to the class of benzothiadiazole derivatives This compound is characterized by the presence of a benzothiadiazole ring, which is a bicyclic structure containing both sulfur and nitrogen atoms The ethyl glycinate moiety is attached to the benzothiadiazole ring via a sulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)ACETATE typically involves the following steps:
Formation of the Benzothiadiazole Ring: The benzothiadiazole ring can be synthesized through the cyclization of appropriate precursors such as o-phenylenediamine and sulfur-containing reagents.
Sulfonylation: The benzothiadiazole ring is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.
Glycinate Formation: Finally, the ethyl glycinate moiety is introduced through a nucleophilic substitution reaction, where the sulfonylated benzothiadiazole reacts with ethyl glycinate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 2-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)ACETATE involves its interaction with specific molecular targets and pathways. The benzothiadiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity for its targets. The ethyl glycinate moiety may contribute to the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Ethyl N-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycinate can be compared with other benzothiadiazole derivatives such as:
5-Methyl-2,1,3-benzothiadiazol-4-amine: This compound lacks the sulfonyl and glycinate groups, which may affect its biological activity and solubility.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): This derivative has boronic acid groups, which can be used in cross-coupling reactions for the synthesis of complex molecules.
The uniqueness of ETHYL 2-(5-METHYL-2,1,3-BENZOTHIADIAZOLE-4-SULFONAMIDO)ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[(5-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4S2/c1-3-18-9(15)6-12-20(16,17)11-7(2)4-5-8-10(11)14-19-13-8/h4-5,12H,3,6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDYNPFBXIYHMNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=C(C=CC2=NSN=C21)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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